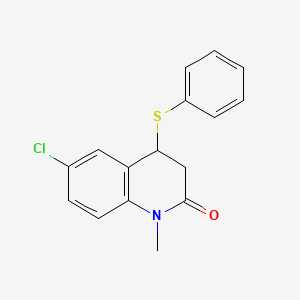

6-Chloro-1-methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Chloro-1-methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 1st position, and a phenylthio group at the 4th position of the quinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-1-methylquinolin-2(1H)-one with phenylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at Chlorine

The 6-chloro position undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

Mechanistically, the chloro group activates the aromatic ring for attack by soft nucleophiles like amines or thiols. The reaction with thiomorpholine proceeds via a two-step pathway involving deprotonation and displacement .

Carbonyl Group Reactivity

The quinolinone carbonyl participates in:

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the carbonyl to a methylene group, forming 6-chloro-1-methyl-4-(phenylthio)-1,2,3,4-tetrahydroquinoline.

Condensation Reactions

-

Knoevenagel Condensation : Reacts with active methylene compounds (e.g., malononitrile) in ethanol under basic conditions to form α,β-unsaturated derivatives.

-

Schiff Base Formation : Condenses with hydrazines to yield hydrazone derivatives, which cyclize intramolecularly under heat to form pyrazoloquinolines .

Phenylthio Group Modifications

The phenylthio substituent undergoes electrophilic substitution:

| Reaction | Reagent | Position Substituted | Product Application |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to sulfur | Nitroaryl intermediates |

| Sulfonation | SO₃/H₂SO₄ | Meta to sulfur | Water-soluble derivatives |

These reactions retain the dihydroquinolinone core while introducing functionalities for further derivatization.

Multi-Component Reactions (MCRs)

The compound serves as a scaffold in MCRs to construct complex heterocycles:

Example Reaction Pathway

-

Step 1 : NAS with malononitrile introduces a cyano group at C6 .

-

Step 2 : Knoevenagel condensation with 4-hydroxycoumarin forms a chromenone-fused system .

-

Step 3 : Intramolecular cyclization catalyzed by L-proline yields pyrano[3,2-c]chromenones (Scheme 1) .

Key Conditions :

-

Solvent: Water or ethanol

-

Catalyst: L-proline (enhances yield to 80–85%)

-

Energy Source: Microwave irradiation (reduces reaction time)

Cyclization and Ring Expansion

-

Intramolecular Cyclization : Heating in nitrobenzene with pyridine converts hydrazone intermediates into pyrazolo[3,4-b]quinolines .

-

Ring Expansion : Reacts with dimethylzinc in DMF (Ni catalysis) to form seven-membered lactams via cross-coupling .

Biological Activity-Driven Modifications

Derivatives synthesized from these reactions show:

-

MAO-B Inhibition : IC₅₀ = 0.89 μM for 6-thiomorpholino analogs

-

Anticancer Activity : GI₅₀ = 4.2 μM (MCF-7 cells) for pyrano-chromenone derivatives

Comparative Reactivity Table

| Reaction Type | Key Advantage | Limitation |

|---|---|---|

| NAS with amines | High regioselectivity | Requires strong bases |

| Vilsmeier formylation | Introduces aldehyde functionality | Low yields in polar solvents |

| L-proline-catalyzed MCRs | Eco-friendly, one-pot synthesis | Limited to specific nucleophiles |

This compound’s versatility in nucleophilic, electrophilic, and cyclization reactions makes it a valuable intermediate in medicinal chemistry. Optimized protocols using microwave irradiation and organocatalysts have improved synthetic efficiency, enabling rapid access to bioactive quinolinone derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 6-Chloro-1-methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone exhibits significant antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents. Its mechanism of action involves disrupting bacterial cell wall synthesis, which is crucial for bacterial survival .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. For instance, in vitro assays have shown that it can effectively reduce the viability of certain cancer cell lines, indicating its potential as a chemotherapeutic agent .

Enzyme Inhibition

this compound has been studied for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. For example, it has shown promise as an inhibitor of certain kinases involved in cancer progression and inflammation. This property highlights its potential as a lead compound for drug development targeting these pathways .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases. Animal models have indicated that it can mitigate oxidative stress and inflammation in neuronal cells, which are key factors in conditions like Alzheimer's disease .

Industrial Applications

Chemical Synthesis

In addition to its biological applications, this compound serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows chemists to modify it further to create derivatives with enhanced properties for pharmaceuticals or agrochemicals .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The study emphasized the need for further exploration into its mechanism of action and potential formulation into topical antimicrobial agents.

Case Study 2: Anticancer Potential

In vitro studies on human breast cancer cell lines demonstrated that this compound reduced cell viability significantly compared to control groups. The observed effects were attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase, suggesting a promising avenue for future anticancer drug development.

Mechanism of Action

The mechanism of action of 6-Chloro-1-methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone involves its interaction with specific molecular targets. The phenylthio group can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The chlorine atom and quinolinone core may also contribute to its activity by enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

6-Chloro-1-methyl-4-phenylquinazolin-2(1H)-one: Similar structure but lacks the phenylthio group.

3-Amino-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one: Contains an amino group instead of the phenylthio group.

Uniqueness

6-Chloro-1-methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone is unique due to the presence of the phenylthio group, which can impart distinct chemical and biological properties. This group can enhance lipophilicity and influence the compound’s interaction with biological targets, making it a valuable scaffold for drug discovery and development.

Biological Activity

6-Chloro-1-methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone (CAS Number: 338778-05-5) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C16H14ClNOS, with a molecular weight of 299.81 g/mol. The structure features a chloro group and a phenylthio moiety which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H14ClNOS |

| Molecular Weight | 299.81 g/mol |

| CAS Number | 338778-05-5 |

1. Antimicrobial Activity

Research has indicated that quinolinone derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Inhibition of Enzymes

Quinolinones are known to inhibit key enzymes involved in various biological processes. For instance, studies have shown that this compound may act as an inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. The binding affinity and selectivity towards MAO-B were evaluated using molecular docking studies, revealing critical interactions with active site residues.

3. Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to assess the potential anticancer properties of this compound. Results indicated that the compound exhibited selective cytotoxicity against certain cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index.

Case Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial efficacy of quinolinone derivatives included this compound. The study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The results demonstrated that treatment with this compound significantly reduced neuronal cell death and improved cell viability by modulating oxidative stress markers.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : As mentioned earlier, it inhibits MAO-B which is crucial for dopamine metabolism.

- Antioxidant Activity : The compound exhibits antioxidant properties that help in reducing oxidative stress in cells.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenylthio group can enhance the potency and selectivity of the compound towards specific biological targets. Substituents on the quinolinone core also play a significant role in determining its pharmacological profile.

Properties

CAS No. |

66365-65-9 |

|---|---|

Molecular Formula |

C16H14ClNOS |

Molecular Weight |

303.8 g/mol |

IUPAC Name |

6-chloro-1-methyl-4-phenylsulfanyl-3,4-dihydroquinolin-2-one |

InChI |

InChI=1S/C16H14ClNOS/c1-18-14-8-7-11(17)9-13(14)15(10-16(18)19)20-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 |

InChI Key |

CJWVLYIZRVMULW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)CC(C2=C1C=CC(=C2)Cl)SC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.